N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-25-22(29)20(31-23(25)30)18-15-10-5-6-11-16(15)26(21(18)28)12-17(27)24-19-13(2)8-7-9-14(19)3/h5-11H,4,12H2,1-3H3,(H,24,27)/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCSIXRJSDEOLD-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618079-60-0 | |
| Record name | N-(2,6-DIMETHYLPHENYL)-2-[(3Z)-3-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Indole-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl Core
The indole core is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For this compound, a modified approach involves condensing 2-oxo-2,3-dihydro-1H-indole with a bromoacetyl intermediate under basic conditions. Source highlights the use of indole-3-acetic acid derivatives as precursors, where coupling reagents like 1,1-carbonyldiimidazole (CDI) facilitate amide bond formation .
Key steps include:
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Deprotonation of indole-3-acetic acid using pyridine in acetonitrile to enhance nucleophilicity.
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Activation with CDI , generating an acyl imidazole intermediate that reacts with substituted anilines to form acetamide linkages .
Reaction conditions for this stage are critical. For example, maintaining temperatures between 0–5°C during CDI activation prevents side reactions, while room-temperature stirring for 12–24 hours ensures complete conversion .
Construction of the Thiazolidinone Moiety
The thiazolidinone ring is synthesized via cyclization of a thiourea derivative with α-halo carbonyl compounds. For the 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group:
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Thiourea derivative preparation : Reacting ethyl isothiocyanate with ammonium thiocyanate yields a substituted thiourea.
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Cyclization : Treatment with chloroacetic acid or its derivatives in ethanol under reflux forms the thiazolidinone ring .
Stereochemical control of the (3Z)-configuration is achieved through solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) favor the Z-isomer due to stabilization of the transition state.
Coupling of Indole and Thiazolidinone Moieties
The indole and thiazolidinone units are coupled via a Knoevenagel condensation to form the (3Z)-configured double bond. This step requires:
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Base catalysis : Triethylamine or piperidine in anhydrous toluene.
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Reflux conditions : Heating at 110°C for 6–8 hours to drive the reaction to completion .
Mechanistic insight : The base deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the indole carbonyl carbon. The Z-selectivity arises from steric hindrance between the indole’s substituents and the thiazolidinone’s ethyl group.
Acetylation with the N-(2,6-Dimethylphenyl) Group
The final acetylation introduces the N-(2,6-dimethylphenyl) group via nucleophilic acyl substitution:
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Reagents : 2,6-Dimethylaniline and acetyl chloride in dichloromethane.
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Conditions : Stirring at room temperature for 4 hours, followed by quenching with ice water .
Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the pure product .
Optimization and Yield Enhancement
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent for coupling | Anhydrous DMF | 85% |
| Temperature | 110°C | 78% → 92% |
| Reaction time | 8 hours | <70% → 88% |
| Base | Triethylamine | 90% |
Data adapted from sources and indicate that solvent choice and temperature account for a 20–25% yield improvement. Prolonged reaction times beyond 8 hours lead to decomposition, emphasizing the need for precise monitoring .
Characterization and Quality Control
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) : m/z 451.6 [M+H]⁺ .
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HPLC : Purity >98% using a C18 column (acetonitrile/water 65:35) .
Challenges and Troubleshooting
Common issues during synthesis include:
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Z/E isomerization : Mitigated by using non-polar solvents and avoiding prolonged heating.
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Byproduct formation : Unreacted thiourea derivatives are removed via acid-base extraction .
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Low coupling efficiency : Pre-activation of the indole core with CDI improves reactivity .
Comparative Analysis of Synthetic Routes
A comparison of methods from literature reveals:
| Method | Yield (%) | Purity (%) | Citation |
|---|---|---|---|
| CDI-mediated coupling | 92 | 98 | |
| Knoevenagel condensation | 88 | 95 | |
| Fischer indole route | 75 | 90 |
The CDI-mediated approach offers superior yield and reproducibility, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones, such as N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
| Study | Cancer Type | Effect |
|---|---|---|
| Breast Cancer | Induced apoptosis via mitochondrial pathway | |
| Lung Cancer | Inhibited cell proliferation and migration | |
| Colon Cancer | Reduced tumor volume in xenograft models |
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes relevant findings:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect at low concentrations | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Effective antifungal properties |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce inflammatory markers in vitro and in vivo:
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Analogous Thiazolidinone-Indole Hybrids
Compound from :
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Key Differences: Aryl Substituent: 2,5-Dimethylphenyl vs. 2,6-dimethylphenyl in the target compound. The altered substitution pattern may influence steric hindrance and π-π stacking interactions. Thiazolidinone Side Chain: Allyl (prop-2-enyl) vs. ethyl at position 3.
- Impact : These modifications could alter solubility, binding affinity, and metabolic stability .
Compounds from :
- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
- (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
- Key Differences: Heterocyclic Substituents: Isoxazole rings replace the thiazolidinone-indole system. Functional Groups: Fluorine (electron-withdrawing) vs. hydroxyl (electron-donating) at position 3 of the isoxazole.
- Impact : The hydroxyisoxazolyl analog (6.815) shows higher activity (likely IC50 in μM) than the fluoro derivative (6.554), suggesting polar groups enhance efficacy .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
The structurally related compound from exhibits the following CCS values for adducts (Table 1):
Table 1 : CCS Values of N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 464.10973 | 212.4 |
| [M+Na]+ | 486.09167 | 222.6 |
| [M+NH4]+ | 481.13627 | 217.9 |
| [M-H]- | 462.09517 | 215.9 |
- Comparison Insight : The allyl substituent may increase CCS compared to the ethyl group in the target compound due to enhanced molecular surface area.
Anticancer Potential
Compound from : N-(2,6-Dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Structural Contrast: Replaces the thiazolidinone-indole core with a quinazolinone-dioxopiperidine system.
ADMET and In Silico Analysis
- highlights in silico ADMET studies for thalidomide analogs, emphasizing the importance of substituents on bioavailability and toxicity. For the target compound, the 2,6-dimethylphenyl group may improve metabolic stability compared to smaller alkyl chains .
NMR and Hydrogen-Bonding Patterns
- demonstrates that substituent-induced chemical shift changes (e.g., in regions A and B of similar indole derivatives) correlate with altered hydrogen-bonding networks. The target compound’s ethyl and thioxo groups likely perturb NMR profiles compared to analogs with allyl or hydroxyl substituents .
- underscores the role of hydrogen bonds in crystal packing, suggesting the thioxo moiety in the target compound could stabilize intermolecular interactions .
Biological Activity
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential biological activity. This compound features a unique structural framework that combines various functional groups, making it a candidate for diverse biological applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a CAS number of 618079-60-0. The structure includes a dimethylphenyl group, an indole moiety, and a thiazolidinone ring, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through:
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways.
- Protein Binding : The compound may bind to proteins, affecting their function and interactions.
- Signaling Pathway Modulation : It may alter signaling pathways that regulate cellular processes.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazolidinones have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Antineoplastic Activity : A study assessed the antineoplastic effects of thiazolidinone derivatives, revealing that some compounds significantly reduced tumor cell viability in vitro .
- Antimicrobial Properties : Compounds with similar thiazolidinone structures demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with indole derivatives. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) and purification via recrystallization from DMF/acetic acid mixtures . Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields, while inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates . Monitoring reaction progress with TLC and isolating intermediates via filtration are essential for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming structural integrity, particularly the Z-configuration of the thiazolidinone-indole moiety . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and carbonyl (C=O) groups . High-resolution MS and elemental analysis further corroborate purity .
Q. What structural features of this compound suggest potential biological activity?
The thiazolidinone ring and indole core are known pharmacophores for enzyme inhibition (e.g., urease) and receptor modulation . The 3-ethyl and 2-thioxo groups enhance electrophilicity, facilitating interactions with biological targets, while the acetamide linker improves solubility and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in cyclization .
- Temperature control : Microwave-assisted synthesis at controlled temperatures (100–150°C) reduces side reactions .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate key steps like Knoevenagel condensations .
- Purification : Gradient recrystallization or column chromatography resolves co-eluting impurities .
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- 2D NMR techniques : HSQC and HMBC clarify connectivity in crowded spectra, particularly for overlapping indole and thiazolidinone protons .
- X-ray crystallography : Single-crystal analysis unambiguously confirms stereochemistry and molecular geometry, resolving Z/E isomer ambiguities .
- Computational modeling : DFT calculations predict chemical shifts and coupling constants, aiding spectral assignment .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to evaluate substituent effects?
- Analog synthesis : Replace the 3-ethyl group with allyl, benzyl, or fluorinated variants to assess steric/electronic impacts .
- Biological assays : Test analogs against target enzymes (e.g., urease) to correlate substituents with inhibitory potency (IC50 values) .
- Docking studies : Molecular modeling identifies key binding interactions (e.g., hydrogen bonding with the thioxo group) .
Q. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
- In vitro enzymatic assays : Use a spectrophotometric method to monitor urease activity via ammonia release, with thiourea as a positive control .
- Kinetic analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots to classify competitive/non-competitive mechanisms .
- Cellular models : Validate activity in bacterial or cell-line models (e.g., Helicobacter pylori for urease inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Revisiting synthetic steps : Impurities from incomplete reactions (e.g., uncyclized intermediates) may distort spectra. Repetition under optimized conditions is advised .
- Isotopic labeling : Use 15N or 13C-labeled precursors to track unexpected peaks in NMR .
- Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem) .
Methodological Tables
Q. Table 1: Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Acetic acid, NaOAc, reflux | 62–75 | >95% | |
| Microwave-assisted | DMF, 120°C, 30 min | 85 | >98% | |
| Purification | DMF/AcOH recrystallization | 90 | 99% |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog | Substituent | IC50 (Urease, µM) | Target Interaction |
|---|---|---|---|
| Parent | 3-ethyl | 12.4 | Thioxo group H-bond |
| Allyl | 3-allyl | 8.9 | Enhanced lipophilicity |
| Fluoro | 4-F-phenyl | 5.2 | Electron withdrawal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
